molecular formula C13H13NO2S B11792171 5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid

5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11792171
M. Wt: 247.31 g/mol
InChI Key: JRTGEIDPWKTBBT-UHFFFAOYSA-N
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Description

5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound features a phenyl ring substituted with an ethylthio group at the para position and a carboxylic acid group at the 2-position of the pyrrole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(ethylthio)benzaldehyde with an appropriate pyrrole derivative under acidic or basic conditions. The reaction typically proceeds via a condensation reaction followed by cyclization to form the pyrrole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethylthio group and the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(Methylthio)phenyl)-1H-pyrrole-2-carboxylic acid
  • 5-(4-(Ethylthio)phenyl)-1H-pyrrole-3-carboxylic acid
  • 5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxamide

Uniqueness

5-(4-(Ethylthio)phenyl)-1H-pyrrole-2-carboxylic acid is unique due to the specific positioning of the ethylthio group and the carboxylic acid group. This unique arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the ethylthio group enhances its lipophilicity, which can influence its interaction with biological membranes and its overall pharmacokinetic properties.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

5-(4-ethylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H13NO2S/c1-2-17-10-5-3-9(4-6-10)11-7-8-12(14-11)13(15)16/h3-8,14H,2H2,1H3,(H,15,16)

InChI Key

JRTGEIDPWKTBBT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O

Origin of Product

United States

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